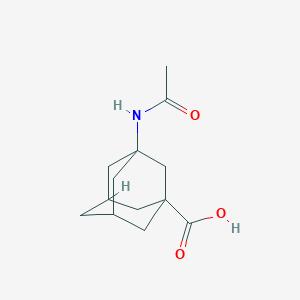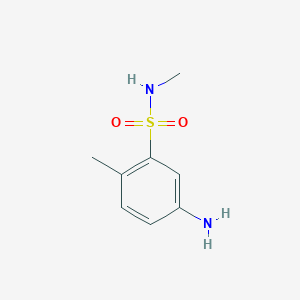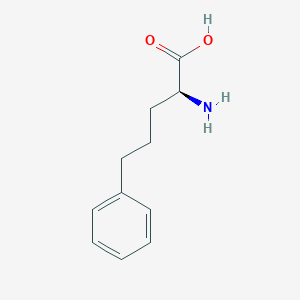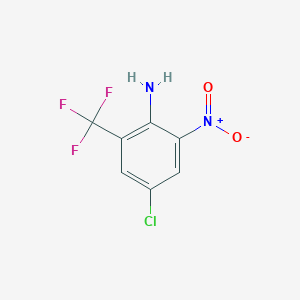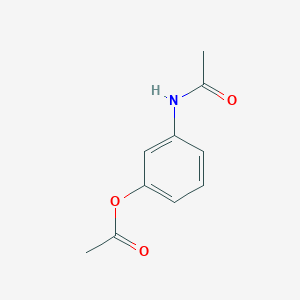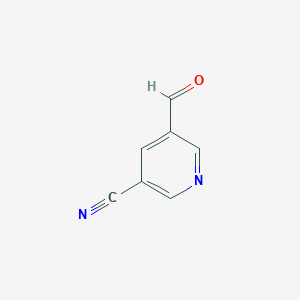
5-Formylnicotinonitrile
説明
5-Formylnicotinonitrile is a chemical compound with the molecular formula C7H4N2O and a molecular weight of 132.12 . It is a white to yellow to brown solid .
Synthesis Analysis
The synthesis of 5-Formylnicotinonitrile involves a reaction with (5-cyano-pyridin-3-yl)-methanol . The reaction is heated to reflux and monitored by TLC .Molecular Structure Analysis
The InChI code for 5-Formylnicotinonitrile is 1S/C7H4N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5-Formylnicotinonitrile is a white to yellow to brown solid . The physical and chemical properties of a substance can be determined by various techniques, including ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .科学的研究の応用
Photoelectrochemical Biosensors
- CN-WS2 nanocomposite, which demonstrates excellent photoelectric activity, has been used for photoelectrochemical detection of 5-formylcytosine in genomic DNA. This method is sensitive and can discriminate 5-formylcytosine from other cytosine derivatives, and has potential applications in assessing the impact of environmental factors on DNA formylation (Li et al., 2019).
Mutagenicity of DNA Modifications
- The mutagenicity of 5-formyluracil, a base formed in DNA by oxidation of thymine, is linked to its ability to increase ionization and mispair with guanine, potentially leading to mutations during DNA replication (Privat & Sowers, 1996).
Epigenetic Modifications and Gene Regulation
- 5-Formylcytosine (5fC) in mammalian DNA is believed to be involved in gene regulation and cell differentiation. It is a stable epigenetic modification participating in various biological processes, and its detection is crucial for understanding its functions (Li et al., 2020).
Detection and Application in Biomedical Research
- The analysis of modified nucleobases, including 5-formyluracil, contributes to understanding epigenetic modification-related biological processes and their correlation with disease states. Advanced detection technologies are crucial for researching these modifications and their roles in gene expression and disease occurrence (Wang et al., 2019).
Stability of DNA Modifications
- 5-Formylcytosine has been found to be a stable DNA modification in mammals, suggesting functional roles beyond being an intermediate in demethylation processes (Bachman et al., 2015).
Biosensor Designs
- 5-Formyluracil serves as a multifunctional building block in biosensor designs, facilitating the development of biocompatible probes for selective targeting and detection in biological systems (Liu et al., 2018).
Safety and Hazards
作用機序
Target of Action
The primary target of 5-Formylnicotinonitrile is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a nucleotide required for DNA replication .
Mode of Action
5-Formylnicotinonitrile, like 5-fluorouracil, acts as a thymidylate synthase inhibitor . It interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by thymidylate synthase . The drug binds to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to form a covalently bound ternary complex with TS .
Biochemical Pathways
The biochemical pathways affected by 5-Formylnicotinonitrile are primarily related to pyrimidine metabolism . The drug’s action leads to the misincorporation of fluoronucleotides into RNA and DNA, and the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) . This results in the disruption of DNA and RNA synthesis, affecting cell proliferation .
Pharmacokinetics
It is known that the oral absorption of similar compounds, like 5-fluorouracil, is incomplete, with a short biological half-life . This leads to a peak-valley phenomenon, requiring frequent administration and potentially causing severe side effects . Techniques such as cocrystallization have been used to modulate the pharmacokinetic properties of these drugs, improving their oral absorption and reducing side effects .
Result of Action
The result of 5-Formylnicotinonitrile’s action at the molecular and cellular level is the inhibition of DNA and RNA synthesis, which disrupts cell proliferation and leads to cell death . This makes it effective as an anticancer agent, particularly in the treatment of colorectal cancer .
Action Environment
The action, efficacy, and stability of 5-Formylnicotinonitrile can be influenced by various environmental factors. For instance, the drug should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the drug’s action can be affected by the presence of other substances in the body, such as other medications or substances that may interact with it .
特性
IUPAC Name |
5-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPAJIVRGSWZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512962 | |
| Record name | 5-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylnicotinonitrile | |
CAS RN |
70416-53-4 | |
| Record name | 5-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



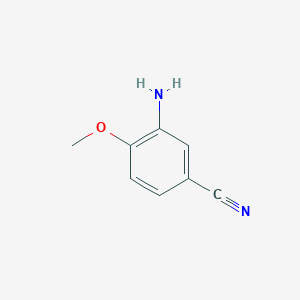
![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)






